molecular formula C22H24N4OS B11070974 (3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11070974
M. Wt: 392.5 g/mol
InChI Key: WUCKZOSKFXRLQN-UHFFFAOYSA-N
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Description

(3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound with a unique structure that combines elements of thieno, naphthyridine, and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with 3,4-dihydro-2(1H)-isoquinolinylmethanone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its potential as a ligand .

Medicine

In medicine, this compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders .

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(4-METHYLPHENYL)METHANONE
  • (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(4-FLUOROPHENYL)METHANONE .

Uniqueness

The uniqueness of (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE lies in its specific combination of functional groups and structural elements. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

(3-amino-6-ethyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H24N4OS/c1-2-25-9-8-18-16(12-25)11-17-19(23)20(28-21(17)24-18)22(27)26-10-7-14-5-3-4-6-15(14)13-26/h3-6,11H,2,7-10,12-13,23H2,1H3

InChI Key

WUCKZOSKFXRLQN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N4CCC5=CC=CC=C5C4)N

Origin of Product

United States

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